molecular formula C8H7FN2 B15072688 6-Fluoro-3H-indol-2-amine

6-Fluoro-3H-indol-2-amine

Cat. No.: B15072688
M. Wt: 150.15 g/mol
InChI Key: QTYKUJRPOIWVBC-UHFFFAOYSA-N
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Description

6-Fluoro-3H-indol-2-amine is a fluorinated derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of 3H-indol-2-amine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of 6-Fluoro-3H-indol-2-amine may involve large-scale electrophilic fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3H-indol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, indole-2-carboxylic acids, and amine derivatives .

Mechanism of Action

The mechanism of action of 6-Fluoro-3H-indol-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain receptors and enzymes, leading to increased biological activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-3H-indol-2-amine is unique due to the presence of the fluorine atom at the 6th position, which significantly alters its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where enhanced binding affinity and stability are required .

Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

6-fluoro-3H-indol-2-amine

InChI

InChI=1S/C8H7FN2/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-2,4H,3H2,(H2,10,11)

InChI Key

QTYKUJRPOIWVBC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)F)N=C1N

Origin of Product

United States

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